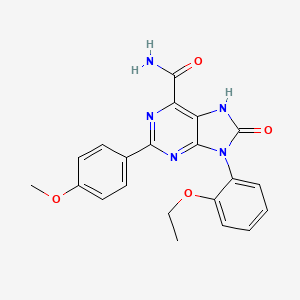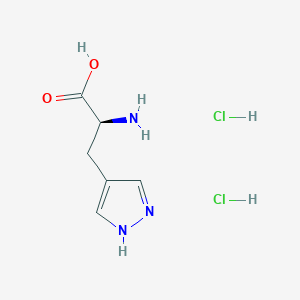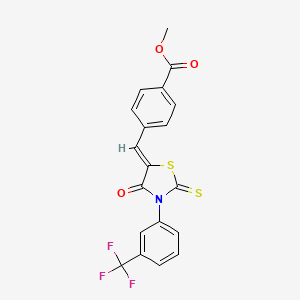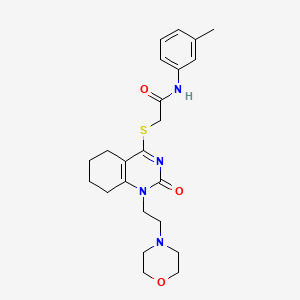
9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring (a two-ring structure composed of nitrogen and carbon atoms) with various substitutions at different positions. The “9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)” portion of the name suggests that there are ethoxyphenyl and methoxyphenyl groups attached to the 9th and 2nd positions of the purine ring, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the substituent groups on the purine ring. For example, the ethoxy and methoxy groups might increase the electron density of the aromatic ring, potentially making it more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups might increase its solubility in organic solvents .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques
Research on purine derivatives often involves complex synthetic routes to introduce specific functional groups that may affect the compound's biological activity or interaction with biomolecules. For example, the synthesis of purine N-oxides and their subsequent conversion demonstrates the versatility of purine chemistry in generating compounds with varied functional capabilities (Kawashima & Kumashiro, 1969). These methods can be instrumental in producing derivatives like "9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" for further study.
Structural Modifications and Properties
The structural modifications of purine derivatives can lead to different physical and chemical properties, which are crucial for their potential applications in scientific research. For instance, the study of polymorphic modifications of purine derivatives reveals how changes in crystal packing can affect the compound's stability and reactivity (Shishkina et al., 2018). Such insights are valuable for understanding and predicting the behavior of "9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" in different environments.
Potential Applications in Biomedical Research
Antiviral and Antimicrobial Activity
Certain purine derivatives have been evaluated for their antiviral and antimicrobial properties. For example, some compounds have shown selective inhibition against specific pathogens, offering a glimpse into the therapeutic potential of purine derivatives in treating infectious diseases (Duckworth et al., 1991). While not directly related to "9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide," such studies underscore the importance of exploring the biological activities of purine derivatives.
Enzyme Inhibition
Purine derivatives can also serve as enzyme inhibitors, a property that can be harnessed for therapeutic or experimental purposes. The ability of certain purine derivatives to inhibit key enzymes involved in nucleic acid metabolism highlights their potential as tools for studying biochemical pathways or as leads for drug development (Shah, Schaeffer, & Murray, 1965).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-30-15-7-5-4-6-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-8-10-13(29-2)11-9-12/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDLXNNRWISIHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2408768.png)


![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2408771.png)

![5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2408776.png)






